Pyrimidine, 2-(methylthio)-5-(phenylthio)-
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Overview
Description
Pyrimidine, 2-(methylthio)-5-(phenylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This particular compound has a methylthio group at position 2 and a phenylthio group at position 5, making it a unique derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with sodium phenylthiolate to introduce the phenylthio group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(methylthio)-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphoxides and sulphones.
Hydrolysis: Alkaline hydrolysis can convert the compound to 2-hydroxypyrimidine.
Aminolysis: The compound can react with amines to form 2-pentylaminopyrimidine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as the oxidizing agent.
Hydrolysis: Alkaline conditions, such as sodium hydroxide, are used for hydrolysis.
Aminolysis: Amines, such as pentylamine, are used under basic conditions.
Major Products
Oxidation: Sulphoxides and sulphones.
Hydrolysis: 2-Hydroxypyrimidine.
Aminolysis: 2-Pentylaminopyrimidine.
Scientific Research Applications
Pyrimidine, 2-(methylthio)-5-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(methylthio)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in pyrimidine biosynthesis, thereby disrupting cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the phenylthio group.
5-(Phenylthio)pyrimidine: Lacks the methylthio group.
2,5-Dimethylthiopyrimidine: Has two methylthio groups instead of one methylthio and one phenylthio group.
Uniqueness
Pyrimidine, 2-(methylthio)-5-(phenylthio)- is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for unique interactions with molecular targets and distinct reactivity compared to other pyrimidine derivatives .
Properties
CAS No. |
61727-19-3 |
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Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-7-10(8-13-11)15-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
CAEJXYDAFLUVFV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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